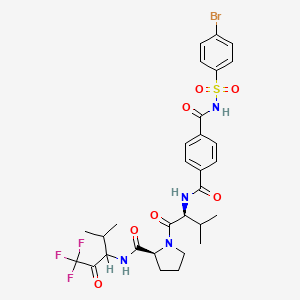
L-丙氨醇
描述
L-丙氨醇,也称为 (S)-2-氨基-1-丙醇,是一种有机化合物,分子式为 C3H9NO。它被归类为氨基醇,是一种手性分子,这意味着它具有不可叠加的镜像。 L-丙氨醇是一种无色固体,可溶于水,熔点为 96°C 。 它通常用作不对称催化中各种手性配体的先驱 .
科学研究应用
L-丙氨醇在科学研究中具有广泛的应用:
作用机制
L-丙氨醇的作用机制涉及它在各种化学反应中作为手性砌块的作用。它在取代反应中充当亲核试剂,在还原反应中充当还原剂。 L-丙氨醇中的羟基和氨基允许它形成氢键并与其他分子相互作用,从而促进它在不对称合成中的使用 .
准备方法
化学反应分析
L-丙氨醇会发生多种化学反应,包括:
氧化: L-丙氨醇可以氧化形成醛或酮。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 该化合物可以使用还原剂(如氢化铝锂)还原为伯胺。
取代: L-丙氨醇可以参与亲核取代反应,其中羟基被其他官能团取代。常见的试剂包括卤代烷和甲磺酸酯。
相似化合物的比较
L-丙氨醇类似于其他氨基醇,例如:
乙醇胺: 另一种结构更简单的氨基醇,用于生产洗涤剂和乳化剂。
丙醇胺: 与 L-丙氨醇类似,但具有不同的立体化学,用于合成药物。
苯丙氨醇: 一种芳香族氨基醇,用于合成手性药物.
属性
IUPAC Name |
(2S)-2-aminopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMTJMQCTUHRP-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347737 | |
| Record name | L-Alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | (S)-(+)-2-Amino-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10986 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2749-11-3 | |
| Record name | L-Alaninol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2749-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopropanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-2-aminopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOPROPANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V403GH89L1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-alaninol?
A1: The molecular formula of L-alaninol is C3H9NO, and its molecular weight is 75.11 g/mol.
Q2: How can L-alaninol be spectroscopically characterized?
A2: L-alaninol can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR provides information about the connectivity and environment of atoms within the molecule, while MS allows for the determination of the molecular weight and fragmentation pattern. [, ]
Q3: Is L-alaninol soluble in water?
A3: Yes, L-alaninol is highly soluble in water. []
Q4: What is the biological relevance of L-alaninol?
A4: L-alaninol is a constituent of glycopeptidolipids (GPLs), which are important cell surface antigens found in mycobacteria. These GPLs are implicated in the pathogenesis of opportunistic infections caused by the Mycobacterium avium complex. [, ]
Q5: Can bacteria utilize L-alaninol as a carbon source?
A5: Yes, certain Pseudomonas species can utilize L-alaninol as their sole carbon source. These bacteria possess specific metabolic pathways to degrade L-alaninol. []
Q6: What are the key steps in the bacterial degradation pathway of L-alaninol?
A6: In Pseudomonas sp. strain KIE171, L-alaninol is first oxidized to L-2-aminopropionaldehyde, likely by an alcohol dehydrogenase. This aldehyde can be further oxidized to L-alanine or deaminated to propionaldehyde. Subsequent steps involve aldehyde dehydrogenase activity to yield either L-alanine or propionic acid, which enter central metabolism. []
Q7: Are there any known inhibitors of L-alaninol metabolizing enzymes?
A7: Yes, D-β-aminoglutaryl-L-alanine, a beta-amino acid isomer of the natural substrate L-γ-glutamyl-L-alanine, has been shown to inhibit γ-glutamylcyclotransferase, an enzyme involved in L-alaninol metabolism. Interestingly, reducing the alanyl alpha-carboxyl group of the inhibitor to a hydroxyl group, forming D-β-aminoglutaryl-L-alaninol, reduces its inhibitory potency. [, ]
Q8: How is L-alaninol synthesized?
A8: L-alaninol can be synthesized from L-alanine through several methods: * Catalytic hydrogenation: This involves the reduction of L-alanine using a catalyst like Ru/C under high hydrogen pressure. [, ] * Reduction of L-alanine esters: L-alanine esters can be reduced using lithium aluminum hydride to yield L-alaninol. [] * From (S)-1-Methoxy-2-propylamine: L-alaninol can be synthesized from (S)-1-methoxy-2-propylamine via its hydrochloride salt. []
Q9: Can L-alaninol be used as a chiral building block?
A9: Yes, L-alaninol serves as a versatile chiral building block for synthesizing various compounds, including chiral ligands for asymmetric catalysis. []
Q10: How does the chirality of L-alaninol affect its applications?
A10: The chirality of L-alaninol is crucial in applications where stereochemistry plays a significant role, such as in the synthesis of chiral catalysts, pharmaceuticals, and other bioactive compounds. [, ]
Q11: What are some examples of chiral ligands derived from L-alaninol?
A11: C2-symmetric bicyclic guanidinates based on 1,5,7-triazabicyclo[4.4.0]dec-5-ene can be synthesized using L-alaninol as a chiral precursor. These ligands have potential applications in high- and mid-valent early transition metal chemistry. []
Q12: How does L-alaninol contribute to asymmetric polymerization?
A12: Chiral phenylacetylenes containing an L-alaninol residue and two hydroxymethyl groups can undergo asymmetric polymerization. The chirality of L-alaninol influences the helical sense (right- or left-handed) of the resulting polymers, impacting their properties. [, ]
Q13: Can L-alaninol be used as a catalyst?
A13: Yes, L-alaninol and its derivatives, like L-leucinol, can act as chiral catalysts in enantioselective reactions, such as the aldol reaction between isatin and acetone. []
Q14: What is the proposed mechanism for the L-leucinol-catalyzed aldol reaction?
A14: Mechanistic studies suggest that L-leucinol catalyzes the formation of a reactive syn-enamine intermediate from isatin and acetone. This enamine then reacts with another molecule of isatin to yield the aldol product with high enantioselectivity. The chirality of L-leucinol directs the stereochemical outcome of the reaction. []
Q15: How is L-alaninol quantified?
A15: High-performance liquid chromatography (HPLC) with photodiode array detection (PAD) is a commonly used method for quantifying L-alaninol. Pre-column derivatization can be employed to enhance detection sensitivity. []
Q16: Are there alternative methods for analyzing L-alaninol in complex mixtures?
A16: Yes, mass spectrometry techniques like MALDI-TOF and ESI-MS are valuable for analyzing L-alaninol-containing molecules, such as GPLs, in complex mixtures. These techniques provide information about molecular weight, fragmentation patterns, and structural details. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B1674250.png)
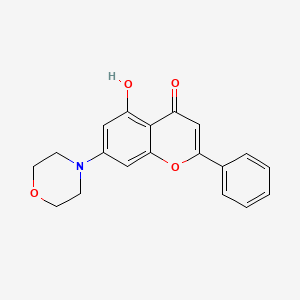

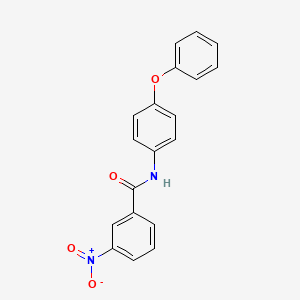
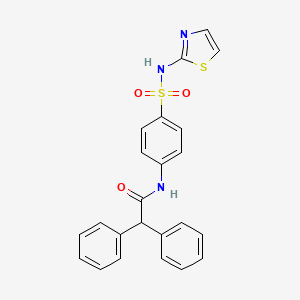
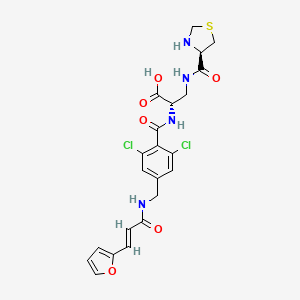
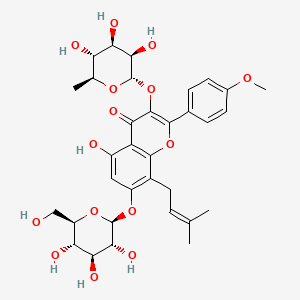
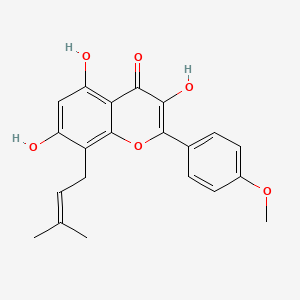
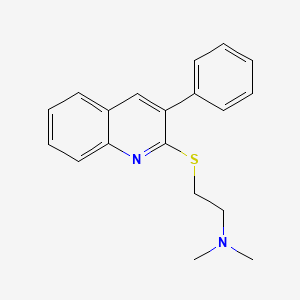
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1674267.png)

